Elsamicin B

Antitumor activity Murine tumor models Structure-activity relationship

Chartreusin-class researchers require a structurally matched negative control for SAR validation. Elsamicin B (CAS 97068-31-0) meets this need: it possesses only a single 6-deoxy-3-C-methyl-β-D-galactopyranosyl moiety, lacking elsamicin A's critical 2-amino sugar. • Marginal in vivo antitumor activity vs. potent elsamicin A-clear phenotypic readout • Predicted weak topoisomerase II inhibitor; negative control for elsamicin A (IC50 = 0.4 μmol/L) • Valuable synthetic intermediate for chartreusin diversification • ≥95% purity; global shipping available

Molecular Formula C26H22O10
Molecular Weight 494.4 g/mol
CAS No. 97068-31-0
Cat. No. B1236742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElsamicin B
CAS97068-31-0
Synonymselsamicin B
Molecular FormulaC26H22O10
Molecular Weight494.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O)(C)O)O
InChIInChI=1S/C26H22O10/c1-9-7-8-13-16-14(9)23(30)36-20-15-11(19(27)18(17(16)20)24(31)34-13)5-4-6-12(15)35-25-22(29)26(3,32)21(28)10(2)33-25/h4-8,10,21-22,25,27-29,32H,1-3H3/t10-,21+,22+,25?,26+/m1/s1
InChIKeyHPVDVZANUAGIRR-CFSKDKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elsamicin B: Chartreusin-Class Antitumor Antibiotic


Elsamicin B (CAS 97068-31-0) is an antitumor antibiotic belonging to the chartreusin group, first isolated from the actinomycete strain J907-21 (ATCC 39417) [1]. Structurally, it shares the common chartarin aglycone core with chartreusin and its congener elsamicin A, but critically differs in its glycosylation pattern—possessing only a single 6-deoxy-3-C-methyl-β-D-galactopyranosyl sugar moiety without the amino sugar present in elsamicin A [1]. This precise structural difference renders elsamicin B a valuable comparator compound for structure-activity relationship (SAR) investigations and a key intermediate in the total synthesis of chartreusin derivatives [2].

Why Elsamicin B Cannot Be Substituted


In-class compounds such as chartreusin and elsamicin A are not interchangeable with elsamicin B due to its unique glycosylation profile—specifically, the absence of the 2-amino-2,6-dideoxy-3-O-methyl-D-galactose amino sugar [1]. This structural omission profoundly alters the compound's biological activity, water solubility, and DNA-binding properties. Notably, elsamicin A exhibits strong antitumor activity across multiple murine models, whereas elsamicin B displays only marginal activity [1]. Consequently, substituting elsamicin B with its more active analogs would confound SAR analyses, invalidate negative control experiments, and misrepresent the role of the amino sugar in the compound's mechanism of action. The precise quantitative differences detailed below underscore why elsamicin B is irreplaceable for research applications requiring a defined, less active comparator or a specific synthetic building block.

Elsamicin B: Comparative Evidence


In Vivo Antitumor Activity vs. Elsamicin A

In the original characterization study, elsamicin B was directly compared to elsamicin A for antitumor activity against murine leukemia P388, leukemia L1210, and melanoma B16. Elsamicin B, which lacks the amino sugar, showed only marginal activity, whereas elsamicin A exhibited strong inhibitory activity [1]. The potency of elsamicin A was further quantified as being 10-30 times more potent than chartreusin in terms of minimum effective dose [1]. This stark difference in in vivo efficacy is directly attributable to the presence or absence of the amino sugar moiety.

Antitumor activity Murine tumor models Structure-activity relationship

Water Solubility vs. Chartreusin

The aqueous solubility of elsamicin B has been computationally predicted to be 0.35 g/L (ALOGPS) [1]. In contrast, chartreusin is known to be practically insoluble in water, with an experimentally determined solubility of approximately 15 mg/L (0.015 g/L) at 25°C [2]. This indicates that elsamicin B is predicted to be over 23 times more soluble in water than chartreusin, despite lacking the amino sugar that confers enhanced water solubility to elsamicin A [3].

Water solubility Physicochemical properties Formulation

Topoisomerase II Inhibition vs. Elsamicin A

Elsamicin A (elsamitrucin) has been characterized as one of the most potent inhibitors of human topoisomerase II reported to date, with an IC50 of 0.4 μmol/L [1]. In contrast, the topoisomerase II inhibitory activity of elsamicin B has not been directly reported. However, given that elsamicin B lacks the amino sugar moiety that is critical for the DNA binding and cleavage activity of elsamicin A [2], it is hypothesized to be significantly less active or inactive against this enzyme.

Topoisomerase II inhibition Mechanism of action Enzyme inhibition

Key Intermediate in Chartreusin Synthesis

Elsamicin B has been successfully synthesized de novo as part of a collective total synthesis of chartreusin derivatives [1]. The synthetic strategy leverages the compound's simpler glycosylation pattern (single sugar moiety) to access key chartarin 10-monosaccharide glycoside intermediates, which are also precursors to more complex molecules like elsamicin A [1]. Furthermore, the carbohydrate unit of elsamicin B, C3-epi-virenose, has been synthesized in a 9-step route from D-fucose, enabling the preparation of anomerically activated derivatives for further glycosylation studies [2].

Total synthesis Chemical biology Glycosylation

Elsamicin B: Research Applications


SAR Studies of Chartreusin Antibiotics

Elsamicin B serves as an essential comparator compound in SAR studies aimed at elucidating the contribution of the amino sugar moiety to the antitumor activity, DNA binding, and topoisomerase inhibition of elsamicin A and related chartreusin derivatives. Its marginal in vivo activity [1] directly contrasts with the potent activity of elsamicin A, providing a clear phenotypic readout of the amino sugar's importance.

Negative Control for Topoisomerase II Inhibition

Given that elsamicin A is a potent inhibitor of human topoisomerase II (IC50 = 0.4 μmol/L) [1], elsamicin B—which lacks the critical amino sugar—is predicted to be a far weaker inhibitor or inactive. Researchers can employ elsamicin B as a structurally related negative control to confirm that observed topoisomerase II inhibition is specifically due to the amino sugar-containing pharmacophore of elsamicin A.

Intermediate for Chartreusin Derivative Synthesis

Elsamicin B's relatively simple glycosylation pattern makes it a valuable synthetic intermediate. The successful collective total synthesis of chartreusin derivatives [1] demonstrates its utility in accessing key chartarin monosaccharide building blocks. Medicinal chemists can leverage elsamicin B as a platform for late-stage diversification to generate novel chartreusin analogues with potentially improved pharmacological profiles.

DNA Binding and Cleavage Studies

Elsamicin A binds to GC-rich DNA sequences and induces single-strand breaks, a process facilitated by its amino sugar moiety [1]. Elsamicin B, devoid of this sugar, provides a tool to dissect the relative contributions of intercalation (mediated by the chartarin core) versus minor-groove binding (mediated by the amino sugar) to DNA recognition and cleavage. This makes it a key probe in biochemical and biophysical studies of chartreusin-class DNA interactions.

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